2-[(2-chlorophenyl)amino]-2-oxoethyl 3-methoxybenzoate
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Description
The compound “2-[(2-chlorophenyl)amino]-2-oxoethyl 3-methoxybenzoate” is an organic compound containing a chlorophenyl group, an amino group, a methoxybenzoate group, and an oxoethyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the electronic structure of its atoms . Detailed structural analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amino group could participate in acid-base reactions, the chlorophenyl group could undergo electrophilic aromatic substitution, and the ester group could undergo hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Biological Activity
- Novel heterocyclic compounds derived from similar structural frameworks have been synthesized for investigating their biological activities. For instance, compounds with structural similarities have been tested for their lipase and α-glucosidase inhibition properties, showing significant anti-lipase and anti-α-glucosidase activities (Bekircan, Ülker, & Menteşe, 2015).
Physicochemical Properties and Analysis
- The synthesis of compounds structurally related to 2-[(2-chlorophenyl)amino]-2-oxoethyl 3-methoxybenzoate has facilitated detailed physicochemical studies, including molecular structure analysis, hyperpolarizability, and HOMO-LUMO analysis. Such studies are crucial for understanding the electronic and structural properties critical for various applications, including materials science and drug design (Kumar et al., 2014).
Heterocyclic Chemistry Applications
- The development of heterocyclic chemistry methodologies, such as the waste-free synthesis of condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling, underscores the importance of structural analogs like this compound in advancing synthetic organic chemistry (Shimizu, Hirano, Satoh, & Miura, 2009).
Antimicrobial Activity
- Research into new pyridine derivatives, including compounds with similar structural motifs, has shown variable and modest antimicrobial activity against various bacterial and fungal strains, highlighting the potential use of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Material Science and Fluorescence Applications
- The synthesis and analysis of related compounds have also contributed to material science, particularly in studying solid-state fluorescence properties, which are valuable for developing new fluorescent materials and sensors (Shimizu, Hirano, Satoh, & Miura, 2009).
properties
IUPAC Name |
[2-(2-chloroanilino)-2-oxoethyl] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-21-12-6-4-5-11(9-12)16(20)22-10-15(19)18-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKZTRXJLUGBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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